Acetylcholinesterase (AChE) Inhibitory Potency: 8-Methyl vs. Unsubstituted and 7-Methyl Analogs
In a series of 1-benzazepine derivatives evaluated for AChE inhibition, the 8-methyl substituted compound demonstrated significantly enhanced potency compared to the unsubstituted parent and the 7-methyl regioisomer. While the unsubstituted benzazepine core exhibited an IC50 > 1 µM, the 8-methyl derivative achieved an IC50 in the low nanomolar range, representing at least a 10-fold improvement in inhibitory activity . The 8-chloro analog showed comparable potency, but the 8-bromo variant was slightly less active, highlighting the steric and electronic preferences at the 8-position . This differential potency profile is consistent with the binding requirements of the peripheral anionic site of AChE, where the 8-methyl group engages in favorable hydrophobic interactions with Trp286 .
| Evidence Dimension | AChE inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Low nanomolar range (exact value not available in open sources) |
| Comparator Or Baseline | Unsubstituted 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one: IC50 > 1 µM |
| Quantified Difference | ≥10-fold improvement in potency over unsubstituted parent |
| Conditions | In vitro enzymatic assay; specific conditions not disclosed in aggregated source |
Why This Matters
For researchers developing cholinergic modulators, the 10-fold potency advantage of the 8-methyl derivative translates into lower compound requirements for in vitro screening and potentially reduced dosing in preclinical models, directly impacting procurement volumes and cost-efficiency.
